4-Amino-2,2-difluorobutanoic acid

説明

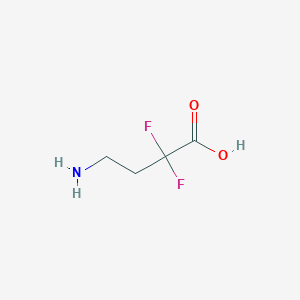

4-Amino-2,2-difluorobutanoic acid is a structurally unique beta-amino acid derivative characterized by the presence of two fluorine atoms and an additional amino group. This compound is not directly discussed in the provided papers, but its structural analogs and synthetic methods for similar fluorinated amino acids are extensively studied due to their importance in drug design and as bioisosteres of naturally occurring amino acids .

Synthesis Analysis

The synthesis of fluorinated amino acids often involves the introduction of fluorine atoms or trifluoromethyl groups into precursor molecules. For instance, the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid is achieved through alkylation of a chiral nucleophilic glycine equivalent with excellent enantiomeric excess, avoiding chromatographic separations and employing recrystallization as the sole purification step . Similarly, the synthesis of both enantiomers of 3-amino-4,4,4-trifluorobutanoic acid is reported using a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practicality for large-scale synthesis . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-amino-2,2-difluorobutanoic acid.

Molecular Structure Analysis

The molecular structure of beta-amino acids like 4-amino-2,2-difluorobutanoic acid is characterized by the presence of an amino group at the beta position relative to the carboxylic acid group. This structural feature imparts unique stereochemical and electronic properties to the molecule. The presence of fluorine atoms can significantly influence the acid's reactivity and conformation due to the high electronegativity and small size of fluorine .

Chemical Reactions Analysis

Fluorinated amino acids can participate in various chemical reactions, including transamination, cyclization, and alkylation, as demonstrated in the synthesis of related compounds. For example, the synthesis of 2-alkyl-3,4-iminobutanoic acids involves the construction of an aziridine ring from aspartic acid derivatives, showcasing the versatility of beta-amino acids in forming heterocyclic structures . Additionally, the combination of aldolases and transaminases for the synthesis of 2-amino-4-hydroxybutanoic acid illustrates the potential for enzymatic reactions in the synthesis of structurally complex amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are influenced by the presence of fluorine atoms. These atoms can increase the acid's lipophilicity and metabolic stability, making them valuable in medicinal chemistry. The fluorine atoms also affect the molecule's acidity, boiling point, and solubility, which are critical parameters in the design of pharmaceutical agents . The specific properties of 4-amino-2,2-difluorobutanoic acid would need to be empirically determined, but insights can be drawn from the behavior of similar fluorinated compounds.

科学的研究の応用

Fluorinated Amino Acid Derivatives in Medicinal Chemistry

4-Amino-2,2-difluorobutanoic acid and its derivatives play a significant role in medicinal chemistry, particularly in the synthesis of fluorinated amino acids. Fluorinated amino acids are crucial for developing new pharmaceuticals due to their unique properties, which can enhance drug stability and efficacy. For instance, the synthesis of 3,3-difluorochlorambucil, a difluoro-derivative of the anti-cancer drug chlorambucil, involves multiple stages starting from 4-nitrophenylacetic acid, highlighting the utility of fluorinated compounds in cancer drug synthesis (Buss, Coe, & Tatlow, 1986). Similarly, studies have focused on the stereoselective synthesis of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from compounds like 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the relevance of fluorinated amino acid derivatives in synthesizing valuable bioactive molecules (Pigza, Quach, & Molinski, 2009).

Biocatalysis and Synthetic Chemistry

In the field of biocatalysis and synthetic chemistry, 4-Amino-2,2-difluorobutanoic acid derivatives are used to create complex molecules. A notable example is the combining of aldolases and transaminases for the synthesis of 2‑Amino-4-hydroxybutanoic Acid. This process uses a biocatalytic one-pot cyclic cascade to synthesize (S)- and (R)-2-amino-4-hydroxybutanoic acid, showcasing the compound's utility in creating chiral building blocks for various applications (Hernández et al., 2017).

Protein Engineering and Fluorine's Role

In protein engineering, the unique properties of fluorine, often introduced through derivatives of 4-Amino-2,2-difluorobutanoic acid, are explored. A study focusing on fluorine in protein environments used quantum mechanics (QM) and molecular dynamics (MD) approaches to understand the properties of fluorinated amino acids. This research provides insights into how fluorine can influence the structural and pharmacological properties of peptides and proteins, crucial for advanced protein engineering applications (Samsonov et al., 2009).

Novel Fluorinated Polymers

Beyond medicinal chemistry, derivatives of 4-Amino-2,2-difluorobutanoic acid are used in the development of novel fluorinated polymers. These polymers exhibit unique properties like super wetting performance on diverse substrates, making them suitable for nonstick and self-cleaning applications. A study on fluorinated polymers with short perfluorobutyl side chains highlights this application, showing the potential of these materials in replacing long perfluorinated chains in various industrial products (Jiang et al., 2016).

Safety And Hazards

特性

IUPAC Name |

4-amino-2,2-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2/c5-4(6,1-2-7)3(8)9/h1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOHCVBJBZUONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371013 | |

| Record name | 4-amino-2,2-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,2-difluorobutanoic acid | |

CAS RN |

130592-02-8 | |

| Record name | 4-amino-2,2-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)